Home > Products > Screening Compounds P10826 > 4-Carboxy nevirapine
4-Carboxy nevirapine - 245501-02-4

4-Carboxy nevirapine

Catalog Number: EVT-1178865
CAS Number: 245501-02-4
Molecular Formula: C15H12N4O3
Molecular Weight: 296.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Carboxynevirapine belongs to the class of organic compounds known as alkyldiarylamines. These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group. 4-Carboxynevirapine is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Carboxynevirapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-carboxynevirapine is primarily located in the cytoplasm and membrane (predicted from logP). 4-Carboxynevirapine can be biosynthesized from 12-hydroxynevirapine through the action of the enzyme retinal dehydrogenase 1. In humans, 4-carboxynevirapine is involved in the nevirapine metabolism pathway.

Nevirapine

  • Compound Description: Nevirapine is a non-nucleoside reverse transcriptase inhibitor used as an antiretroviral drug for the treatment of HIV-1 infection. [, , , , , ] It undergoes extensive metabolism in the body, primarily by cytochrome P450 enzymes. [, ]
  • Relevance: Nevirapine is the parent compound of 4-carboxy nevirapine, meaning 4-carboxy nevirapine is a direct metabolite of nevirapine. [, , , , ] The structural difference is the presence of a carboxylic acid group at the 4-position of the pyridyl ring in 4-carboxy nevirapine.

2-Hydroxynevirapine

  • Compound Description: 2-Hydroxynevirapine is a phase I metabolite of nevirapine formed through hydroxylation. [, , ] Its formation may be influenced by CYP3A enzyme activity. []
  • Relevance: 2-Hydroxynevirapine is structurally related to 4-carboxy nevirapine as both are hydroxylated metabolites of nevirapine. [, , ] They share the core structure of nevirapine with an additional hydroxyl group, although at different positions on the pyridyl ring.

3-Hydroxynevirapine

  • Compound Description: 3-Hydroxynevirapine is another phase I metabolite of nevirapine generated by hydroxylation. [, , , ] The formation of this metabolite appears to be linked to CYP2B6 enzyme activity. []
  • Relevance: 3-Hydroxynevirapine, similar to 4-carboxy nevirapine, is a hydroxylated metabolite of nevirapine, placing them in the same chemical class. [, , , ] They share the core structure of nevirapine and differ in the position of the hydroxyl group on the pyridyl ring.

8-Hydroxynevirapine

  • Compound Description: 8-Hydroxynevirapine is a phase I metabolite of nevirapine formed through hydroxylation and is typically found as a minor metabolite. [, , ]
  • Relevance: 8-Hydroxynevirapine and 4-carboxy nevirapine are both hydroxylated metabolites of nevirapine. [, , ] They belong to the same chemical class and share the core structure of nevirapine, differing only in the position of the hydroxyl group.

12-Hydroxynevirapine

  • Compound Description: 12-Hydroxynevirapine is a key phase I metabolite of nevirapine, also generated through hydroxylation. [, , , , ] It is often found as a predominant metabolite of nevirapine. [, ] This metabolite is further metabolized into 4-carboxy nevirapine. [, ]
  • Relevance: 12-Hydroxynevirapine is a direct precursor to 4-carboxy nevirapine in the metabolic pathway of nevirapine. [, ] Structurally, 12-hydroxynevirapine is identical to 4-carboxy nevirapine except for the presence of a hydroxyl group at the 12-position instead of a carboxylic acid group at the 4-position.
Source and Classification

4-Carboxy nevirapine is primarily formed through the oxidative metabolism of nevirapine in the liver, where cytochrome P450 enzymes play a key role. It is classified as a carboxylic acid derivative and is notable for its potential implications in pharmacokinetics and toxicity associated with nevirapine therapy. The compound can be represented by the molecular formula C12H10N2O3C_{12}H_{10}N_2O_3, indicating it contains two nitrogen atoms, which are integral to its function as a derivative of an NNRTI.

Synthesis Analysis

The synthesis of 4-carboxy nevirapine occurs through metabolic pathways rather than classical synthetic organic chemistry. The primary route involves the oxidation of nevirapine, predominantly facilitated by cytochrome P450 enzymes such as CYP3A4 and CYP2B6.

Key Parameters in Metabolism

  • Enzymatic Reaction: The conversion involves hydroxylation at various positions on the nevirapine molecule, leading to several metabolites including 4-carboxy nevirapine.
  • Conditions: This metabolic process occurs under physiological conditions within the liver, where factors such as enzyme concentration and substrate availability can influence reaction rates.
  • Metabolite Formation: The formation of 4-carboxy nevirapine is part of a broader metabolic pathway that includes several other hydroxylated metabolites.
Molecular Structure Analysis

The molecular structure of 4-carboxy nevirapine features:

  • Core Structure: Retains the dipyrido structure characteristic of nevirapine.
  • Functional Groups: The presence of a carboxylic acid group at the fourth position alters its solubility and biological activity compared to its parent compound.
  • Spectroscopic Data: Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) can be employed to confirm its structure, with specific peaks corresponding to the carboxyl functional group and nitrogen atoms.

Relevant Data

  • Molecular Weight: Approximately 230.22 g/mol.
  • Chemical Formula: C12H10N2O3C_{12}H_{10}N_2O_3.
Chemical Reactions Analysis

4-Carboxy nevirapine primarily participates in metabolic reactions rather than classical chemical reactions found in synthetic chemistry. Its formation from nevirapine involves:

  • Oxidation Reactions: Catalyzed by cytochrome P450 enzymes, leading to hydroxylation and subsequent carboxylation.
  • Phase II Metabolism: Following oxidation, 4-carboxy nevirapine may undergo conjugation reactions, such as glucuronidation, facilitating excretion.

Technical Details

  • Enzyme Specificity: CYP3A4 and CYP2B6 are critical for producing hydroxylated metabolites.
  • Excretion Pathways: The conjugated metabolites are primarily excreted via renal pathways.
Mechanism of Action

While 4-carboxy nevirapine does not exhibit direct antiviral activity like its parent compound, understanding its mechanism involves examining its role as a metabolite:

  • Inhibition Potential: It may interact with reverse transcriptase or other cellular targets due to structural similarities with nevirapine.
  • Pharmacokinetic Role: As a metabolite, it may influence the pharmacokinetics of nevirapine by affecting drug clearance rates or contributing to side effects.

Relevant Data

Studies indicate that 4-carboxy nevirapine can be involved in adverse effects related to liver toxicity associated with nevirapine treatment due to its reactive nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-carboxy nevirapine are essential for understanding its behavior in biological systems:

  • Solubility: Generally soluble in polar solvents due to the carboxylic acid group.
  • Stability: Relatively stable under physiological conditions but may undergo further metabolism.

Relevant Data

  • pKa Value: Indicates acidity; relevant for understanding ionization states at physiological pH.
  • LogP Value: A measure of lipophilicity; influences absorption and distribution.
Applications

4-Carboxy nevirapine serves primarily as a metabolite with implications in pharmacology:

  • Toxicity Studies: Its role as a potential toxic metabolite necessitates investigation into adverse effects linked to nevirapine therapy.
  • Pharmacokinetic Research: Understanding how this metabolite affects drug levels can improve therapeutic strategies for HIV treatment.
Introduction to 4-Carboxy Nevirapine in Antiretroviral Therapy

Role of Nevirapine Metabolites in HIV-1 Pharmacodynamics

Nevirapine undergoes extensive hepatic biotransformation via cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, generating five major hydroxylated metabolites (2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, 12-hydroxynevirapine) and the carboxylic acid derivative, 4-carboxynevirapine. These metabolites collectively account for over 80% of nevirapine's elimination, predominantly excreted as glucuronide conjugates in urine [2] [3] [7]. Crucially, metabolite concentrations are substantially lower than parent nevirapine at both steady-state and after single doses. Research demonstrates that 12-hydroxynevirapine is the predominant metabolite, while 4-carboxynevirapine represents a quantitatively minor terminal metabolite [2].

The pharmacodynamic influence of these metabolites stems primarily from their impact on nevirapine clearance rather than intrinsic antiviral activity. None of the known metabolites exhibit significant reverse transcriptase inhibition. Metabolic ratios (metabolite AUC/parent nevirapine AUC) serve as valuable biomarkers for enzyme activity. For instance, the metabolic index for 3-hydroxynevirapine correlates strongly with nevirapine apparent clearance (P<0.001), reflecting CYP2B6 induction. In contrast, 4-carboxynevirapine's metabolic index remains stable from single dose to steady state, suggesting it does not participate in autoinduction pathways [2].

Table 1: Key Phase I Metabolites of Nevirapine and Their Characteristics

MetabolitePrimary Forming EnzymeRelative AbundanceMetabolic Index Change (Single Dose → Steady State)Correlation with Nevirapine Clearance
12-HydroxynevirapineCYP3A4/CYP2B6HighestNo significant changeWeak
3-HydroxynevirapineCYP2B6ModerateIncreases (P<0.01)Strong (P<0.001)
2-HydroxynevirapineCYP3A4ModerateDecreases (P<0.001)Moderate
4-CarboxynevirapineSequential Oxidation (CYP)LowNo significant changeNot observed
8-HydroxynevirapineCYPLowNot reportedNot reported

Genetic polymorphisms, particularly in CYP2B6 (e.g., 516G>T), significantly influence metabolite profiles. Carriers of the 516TT genotype exhibit approximately 2.18 µg/mL higher nevirapine plasma concentrations than GG/GT genotypes due to reduced CYP2B6-mediated hydroxylation (primarily affecting 3-hydroxynevirapine formation). However, this polymorphism does not significantly alter 4-carboxynevirapine levels, indicating distinct metabolic regulation [7].

Structural and Functional Significance of 4-Carboxy Nevirapine

The conversion of nevirapine's 4-methyl group (-CH₃) to a carboxylic acid (-COOH) to form 4-carboxynevirapine (PubChem CID: 10709035; UNII: CRF4K4ERBQ) represents a critical metabolic transformation. Structural analysis reveals:

  • Molecular Modifications: The introduction of the polar carboxylic acid group drastically increases hydrophilicity compared to the parent nevirapine (logP reduction), eliminating its ability to penetrate lipid membranes effectively, including the blood-brain barrier [5] [6] [9].
  • Loss of Antiviral Activity: Docking studies indicate the carboxylic acid group disrupts binding within the hydrophobic NNRTI pocket of HIV-1 reverse transcriptase. The charged carboxylate cannot be accommodated in the nonpolar binding site, explaining the metabolite's lack of inhibitory activity against HIV-1 reverse transcriptase [5] [9].
  • Further Biotransformation: 4-Carboxynevirapine is a terminal metabolite. Its high water solubility facilitates direct renal excretion or conjugation via UDP-glucuronosyltransferases (UGTs) to form an acyl-glucuronide, further enhancing elimination. Less than 5% of the administered nevirapine dose is recovered as the parent compound in urine, underscoring the importance of oxidative metabolites like 4-carboxynevirapine in clearance [3] [4] [8].

Table 2: Structural and Physicochemical Comparison: Nevirapine vs. 4-Carboxynevirapine

PropertyNevirapine4-CarboxynevirapineConsequence of Modification
Chemical FormulaC₁₅H₁₄N₄OC₁₅H₁₂N₄O₃Addition of two oxygen atoms
Molecular Weight266.30 g/mol296.28 g/molIncrease of 30 Da
Key Functional Group4-Methyl group4-Carboxylic acid groupIntroduces ionization (pKa ~4-5) and high polarity
Predicted LogP~2.5 (Moderately lipophilic)~1.0 (Hydrophilic)Reduced membrane permeability
Protein Binding~60%Likely lower (Not reported)Potentially higher unbound fraction
Primary Elimination RouteHepatic metabolism (Oxidation/Gluc)Renal (Glucuronidation/Excretion)Shifts clearance pathway

Clinical Relevance of Phase I and II Metabolites in Drug Efficacy

The profile of nevirapine metabolites, including 4-carboxynevirapine, holds clinical significance beyond mere elimination pathways:

  • Biomarkers of Metabolic Function: Quantifying metabolites like 4-carboxynevirapine alongside hydroxy-metabolites provides a comprehensive picture of CYP3A4 and CYP2B6 activity in vivo. Stable metabolic indices for 4-carboxynevirapine and 12-hydroxynevirapine contrast with the inducible 3-hydroxynevirapine (CYP2B6) and suppressible 2-hydroxynevirapine (CYP3A4), offering insights into enzyme induction/inhibition dynamics during chronic therapy. This is crucial for understanding drug interactions [2] [7].
  • Impact of Hepatic Impairment: Studies in HIV patients with hepatitis co-infection and varying degrees of hepatic fibrosis (Ishak scores 1-6) demonstrate that while nevirapine exposure (Cₘᵢₙ, Cₘₐₓ) remains largely unchanged, the shape of the concentration-time curve flattens significantly in advanced fibrosis/cirrhosis (Ishak groups 2 & 3 vs group 1, P<0.05). Crucially, metabolite profiles, including that of 4-carboxynevirapine, remain comparable across all Ishak groups. This indicates that despite structural alterations in the liver, the pathways leading to terminal oxidation and carboxylation remain relatively preserved, supporting the lack of need for nevirapine dose adjustment in mild-moderate hepatic impairment [3].
  • Pharmacogenomic Interactions: While CYP2B6 polymorphisms (516G>T, 983T>C) profoundly impact nevirapine and primary hydroxy-metabolite concentrations, their effect on 4-carboxynevirapine appears minimal. This suggests that the enzymatic steps involved in the further oxidation of hydroxymethylnevirapine to the carboxy metabolite (likely involving alcohol dehydrogenases and aldehyde dehydrogenases) are not significantly influenced by these common CYP variants. Consequently, 4-carboxynevirapine levels may be less variable across genetically diverse populations than parent nevirapine or its direct hydroxy metabolites [7].
  • Drug Interaction Studies: As a terminal metabolite lacking significant protein binding or active transport, 4-carboxynevirapine itself has low interaction potential. However, its formation rate can serve as an indirect indicator. Drugs inducing CYP enzymes (e.g., rifampicin) accelerate nevirapine oxidation, potentially altering the relative abundance of hydroxy and carboxy metabolites. Conversely, strong CYP inhibitors (e.g., ketoconazole) would be expected to decrease the formation of all oxidative metabolites, including 4-carboxynevirapine, potentially increasing parent drug exposure and toxicity risk [4] [8].

Properties

CAS Number

245501-02-4

Product Name

4-Carboxy nevirapine

IUPAC Name

2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carboxylic acid

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C15H12N4O3/c20-14-10-2-1-6-16-12(10)19(8-3-4-8)13-11(18-14)9(15(21)22)5-7-17-13/h1-2,5-8H,3-4H2,(H,18,20)(H,21,22)

InChI Key

WDXCMIDQWGYHIN-UHFFFAOYSA-N

SMILES

C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C(=O)O

Synonyms

11-Cyclopropyl-6,11-dihydro-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-4-carboxylic Acid_x000B_

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.